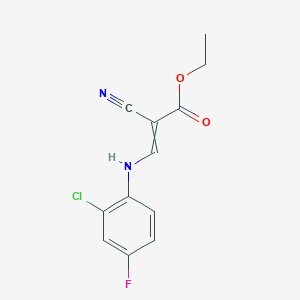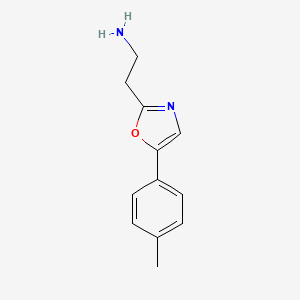![molecular formula C14H15Cl2N B11819449 N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a 4-chlorophenyl group attached to an ethyl chain, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and aniline.
Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with aniline in the presence of a base such as sodium hydroxide. This reaction forms N-[2-(4-chlorophenyl)ethyl]aniline.
Hydrochloride Formation: The resulting N-[2-(4-chlorophenyl)ethyl]aniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- N-[2-(4-bromophenyl)ethyl]aniline;hydrochloride
- N-[2-(4-fluorophenyl)ethyl]aniline;hydrochloride
- N-[2-(4-methylphenyl)ethyl]aniline;hydrochloride
Uniqueness
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C14H15Cl2N |
|---|---|
分子量 |
268.2 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14;/h1-9,16H,10-11H2;1H |
InChIキー |
RZABZUKINBTOIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)




![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)



![N-{[2-bromo-6-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B11819433.png)
![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
